In-Depth Technical Guide to the Synthesis of C.I. Pigment Violet 23
In-Depth Technical Guide to the Synthesis of C.I. Pigment Violet 23
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis mechanism of C.I. Pigment Violet 23 (Carbazole Violet), a high-performance organic pigment. It details the multi-step synthetic pathway, reaction mechanisms, and potential byproducts, offering valuable insights for professionals in chemical research and development.
Introduction
C.I. Pigment Violet 23, chemically known as 8,18-dichloro-5,15-diethyl-5,15-dihydrodiindolo[3,2-b:3',2'-m]triphenodioxazine, is a prominent member of the dioxazine class of pigments.[1][2] It is highly valued for its exceptional color strength, lightfastness, and resistance to heat and solvents, making it suitable for a wide range of applications, including paints, coatings, plastics, and inks.[3][4] The synthesis of this complex molecule involves a five-stage process, beginning with the N-alkylation of carbazole (B46965) and culminating in a cyclization reaction to form the final pigment.[5]
Overall Synthesis Pathway
The manufacturing process of C.I. Pigment Violet 23 is a sequential five-step synthesis. The logical flow of this process is depicted in the diagram below.
Caption: Overall synthesis workflow for C.I. Pigment Violet 23.
Detailed Synthesis Mechanism and Experimental Protocols
This section provides a detailed breakdown of each step in the synthesis of C.I. Pigment Violet 23, including reaction mechanisms and experimental protocols derived from established literature and patents.
Step 1: N-Ethylation of Carbazole
The first step involves the alkylation of carbazole at the nitrogen atom to yield N-ethylcarbazole. This reaction is typically carried out using an ethylating agent in the presence of a base.
Reaction Mechanism:
The reaction proceeds via a nucleophilic substitution mechanism. The base deprotonates the nitrogen atom of carbazole, forming a highly nucleophilic carbazolide anion. This anion then attacks the electrophilic ethyl group of the ethylating agent (e.g., ethyl bromide or diethyl sulfate), displacing the leaving group and forming N-ethylcarbazole.
Caption: N-Ethylation of Carbazole.
Experimental Protocol:
A mixture of carbazole, a suitable solvent (e.g., toluene), a strong base such as potassium hydroxide (B78521), and a phase transfer catalyst like benzyltriethylammonium chloride is prepared.[6] Ethyl bromide is then added dropwise to the stirred mixture. The reaction is typically heated to around 80°C for several hours.[6] After the reaction is complete, the solvent is removed, and the crude N-ethylcarbazole is purified by recrystallization from a solvent such as methanol.
| Parameter | Value | Reference |
| Reactants | Carbazole, Ethyl Bromide, Potassium Hydroxide, Benzyltriethylammonium Chloride | [6] |
| Solvent | Toluene | [6] |
| Temperature | 80 °C | [6] |
| Reaction Time | 3 hours | [6] |
| Yield | ~98% | [6] |
Step 2: Nitration of N-Ethylcarbazole
The second step is the regioselective nitration of N-ethylcarbazole at the 3-position to produce 3-nitro-N-ethylcarbazole.
Reaction Mechanism:
This reaction is an electrophilic aromatic substitution. Nitric acid, in the presence of a dehydrating agent like sulfuric acid (though dilute nitric acid is often used in industrial processes), generates the nitronium ion (NO₂⁺), a powerful electrophile. The electron-rich carbazole ring attacks the nitronium ion, leading to the formation of a sigma complex. Subsequent deprotonation restores aromaticity, yielding the 3-nitro-N-ethylcarbazole. The 3-position is favored due to the directing effects of the heterocyclic nitrogen and the ethyl group.
Experimental Protocol:
N-ethylcarbazole is dissolved in an organic solvent, and dilute nitric acid (e.g., 35-40%) is added.[7] The reaction is typically carried out at a controlled temperature to prevent over-nitration. After the reaction, the product is separated and washed to neutrality.
| Parameter | Value | Reference |
| Reactants | N-Ethylcarbazole, Nitric Acid | [7] |
| Solvent | Organic solvent (e.g., Chlorobenzene) | [7] |
| Yield | ~75% | [8] |
Step 3: Reduction of 3-Nitro-N-ethylcarbazole
The nitro group of 3-nitro-N-ethylcarbazole is then reduced to an amino group to form 3-amino-N-ethylcarbazole.
Reaction Mechanism:
Several reducing agents can be employed for this transformation. A common industrial method involves the use of sodium sulfide (B99878) or catalytic hydrogenation. In the case of sodium sulfide, the sulfide ions act as the reducing agent, converting the nitro group to an amino group through a series of intermediate steps. With catalytic hydrogenation, hydrogen gas is used in the presence of a metal catalyst (e.g., Raney nickel) to effect the reduction.
Experimental Protocol:
The reduction can be carried out by heating 3-nitro-N-ethylcarbazole with stannous chloride dihydrate in concentrated hydrochloric acid.[9] The reaction mixture is heated for several hours, after which it is cooled and made basic with sodium hydroxide solution to precipitate the product. The crude 3-amino-N-ethylcarbazole is then filtered, washed, and dried.
| Parameter | Value | Reference |
| Reactants | 3-Nitro-N-ethylcarbazole, Stannous Chloride Dihydrate, Hydrochloric Acid, Sodium Hydroxide | [9] |
| Temperature | 92 °C | [9] |
| Reaction Time | 3 hours | [9] |
| Yield | ~82% | [9] |
Step 4: Condensation of 3-Amino-N-ethylcarbazole with Chloranil
In this crucial step, two molecules of 3-amino-N-ethylcarbazole condense with one molecule of chloranil (2,3,5,6-tetrachloro-1,4-benzoquinone) to form the intermediate, 2,5-di-(9-ethylcarbazol-3-ylamino)-3,6-dichloro-1,4-benzoquinone.
Reaction Mechanism:
The reaction is a nucleophilic aromatic substitution on the electron-deficient chloranil ring. The amino group of 3-amino-N-ethylcarbazole acts as a nucleophile, attacking one of the chlorinated carbon atoms of chloranil and displacing a chloride ion. This occurs twice to form the symmetrical condensation product. The reaction is typically carried out in a high-boiling organic solvent in the presence of an acid acceptor, such as sodium acetate, to neutralize the liberated hydrochloric acid.
Experimental Protocol:
3-amino-N-ethylcarbazole, anhydrous sodium acetate, and chloranil are reacted in a solvent like o-dichlorobenzene.[1] The mixture is stirred at a moderately elevated temperature (e.g., 60-65°C) for several hours.[1] The reaction progress can be monitored by thin-layer chromatography to ensure the consumption of the starting materials.[1]
| Parameter | Value | Reference |
| Reactants | 3-Amino-N-ethylcarbazole, Chloranil, Anhydrous Sodium Acetate | [1] |
| Solvent | o-Dichlorobenzene | [1] |
| Temperature | 60-65 °C | [1] |
| Reaction Time | 3-6 hours | [1] |
Step 5: Cyclization to C.I. Pigment Violet 23
The final step is the intramolecular cyclization of the condensation product to form the dioxazine ring system of C.I. Pigment Violet 23. This is an oxidative ring-closure reaction.
Reaction Mechanism:
The cyclization is typically promoted by a cyclizing agent, such as benzenesulfonyl chloride or p-toluenesulfonyl chloride, at high temperatures. The mechanism involves the formation of sulfonate esters with the hydroxyl groups of the tautomeric form of the intermediate, followed by an intramolecular nucleophilic attack of the carbazole nitrogen onto the adjacent benzene (B151609) ring, eliminating the sulfonyl group and forming the dioxazine structure. Two such ring closures occur to yield the final pigment.
Caption: Cyclization to form C.I. Pigment Violet 23.
Experimental Protocol:
The condensation product is heated in a high-boiling solvent (e.g., o-dichlorobenzene) to a high temperature (e.g., 150°C), and a cyclizing agent like benzenesulfonyl chloride is added.[1] The reaction is continued until the cyclization is complete. The crude pigment is then filtered, washed with hot solvent and then water, and dried.
| Parameter | Value | Reference |
| Reactant | 2,5-di-(9-ethylcarbazol-3-ylamino)-3,6-dichloro-1,4-benzoquinone | [1] |
| Cyclizing Agent | Benzenesulfonyl Chloride | [1] |
| Solvent | o-Dichlorobenzene | [1] |
| Temperature | 150 °C | [1] |
| Overall Yield (from aminoethylcarbazole) | ~85.5% | [1] |
Byproducts of the Synthesis
Several byproducts can be formed during the synthesis of C.I. Pigment Violet 23, which can affect the purity and coloristic properties of the final product.
Byproducts from Incomplete Reactions
-
Unreacted 3-amino-N-ethylcarbazole: If the condensation reaction does not go to completion, unreacted starting material will remain as an impurity.[1]
-
Mono-substituted intermediate: Incomplete condensation can also lead to the formation of a mono-substituted product where only one molecule of 3-amino-N-ethylcarbazole has reacted with chloranil.
Byproducts from Side Reactions
-
Isomers of Nitro-N-ethylcarbazole: During the nitration of N-ethylcarbazole, small amounts of other isomers, such as 1-nitro-N-ethylcarbazole, and dinitrated products like 3,6-dinitro-N-ethylcarbazole can be formed.[8]
-
Polymeric Byproducts: At high temperatures, particularly during the cyclization step, dark-colored polymeric byproducts can be formed, which can contaminate the final pigment.[1]
-
Sulfonylated Byproducts: When using arylsulfonyl chlorides as cyclizing agents, several byproducts can be formed. These include compounds where a sulfonyl group is attached to the carbazole or dioxazine structure.[10] A patent has identified the following structures as common byproducts where R can be H (from benzenesulfonyl chloride) or CH₃ (from p-toluenesulfonyl chloride).[10]
-
Byproduct 1: A mono-sulfonated, partially cyclized intermediate.
-
Byproduct 2: A di-sulfonated, uncyclized intermediate.
-
Byproduct 3: A mono-sulfonated final pigment structure.
-
The formation of these byproducts is often attributed to side reactions of the cyclizing agent with the intermediate or the final pigment molecule.
Purification of Crude Pigment Violet 23
The crude C.I. Pigment Violet 23 is often subjected to purification and finishing processes to improve its pigmentary properties. This can involve washing with solvents like pyridine (B92270) to remove soluble impurities.[7] The pigment is then often subjected to a process called "pigmentation," which can involve milling or treatment with specific solvents to achieve the desired crystal size and shape, which in turn influences its color strength and transparency.[7]
Conclusion
The synthesis of C.I. Pigment Violet 23 is a well-established but complex multi-step process. A thorough understanding of the reaction mechanisms, optimal experimental conditions, and the potential for byproduct formation is crucial for achieving high yields and purity of this important high-performance pigment. This technical guide provides a detailed framework for researchers and professionals involved in the synthesis and development of organic pigments.
References
- 1. US4345074A - Process for the manufacture of a violet organic pigment, C.I. Pigment Violet 23 - Google Patents [patents.google.com]
- 2. Custom How to produce pigment violet 23 crude [pigmentviolet23.com]
- 3. Permanent Violet 23 (C.I. Pigment Violet 23)-Yuhong Pigment-Organic Pigment R&D and Manufacturing [yhpigment.com]
- 4. epsilonpigments.com [epsilonpigments.com]
- 5. patents.justia.com [patents.justia.com]
- 6. CN101328145A - Method for producing N- ethyl carbazole - Google Patents [patents.google.com]
- 7. CN111100473B - Preparation method of pigment violet 23 crude product - Google Patents [patents.google.com]
- 8. CN103254117A - Method for extracting nitration product from N-ethyl carbazole nitration solvent distillation residue - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. US6476222B2 - Preparation of heat stable pigment violet 23 - Google Patents [patents.google.com]
